![molecular formula C17H21NO3 B2748965 Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate CAS No. 2460749-40-8](/img/structure/B2748965.png)
Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate, commonly known as TOSMIC, is a synthetic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. TOSMIC is a spirocyclic compound that contains a pyrrolidine ring fused with an indene ring, and a tert-butyl ester group at the 1' position of the pyrrolidine ring.
Scientific Research Applications
Synthesis Routes and Chemical Space Exploration
Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate and its derivatives have been a focus of synthetic chemistry research due to their potential as intermediates in the synthesis of novel compounds. Meyers et al. (2009) described efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a closely related compound, highlighting its utility for further selective derivatization and access to chemical spaces complementary to piperidine ring systems (M. J. Meyers et al., 2009). This work underscores the versatility of such spirocyclic compounds in organic synthesis, offering pathways to explore a variety of structurally diverse molecules for potential pharmaceutical applications.
Crystal Structure and Mirror Symmetry
The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate was reported by Dong et al. (1999), revealing imposed mirror symmetry and a chair conformation of the hexahydropyrimidine ring. This study provides insights into the stereochemical properties of spirocyclic compounds, which are crucial for understanding their reactivity and interactions in further chemical transformations (Yongkwan Dong et al., 1999).
Spirocyclic Oxindole Analogues
Research on spirocyclic oxindole analogues, such as the efficient synthesis of 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, demonstrates the interest in these structures for their potential biological activity. Teng et al. (2006) detailed a scaleable synthesis approach, emphasizing the compound's utility as a scaffold for drug development (Dawei Teng et al., 2006).
Catalysis and Functionalization of Alkenes
The development of advanced catalyst systems for the alkoxycarbonylation of alkenes is another area of application. Dong et al. (2017) introduced a palladium catalyst that demonstrates high activity and selectivity for the functionalization of challenging olefins, highlighting the importance of such catalysts in industrial processes and the synthesis of ester products from alkenes (Kaiwu Dong et al., 2017).
properties
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2,3)21-15(20)18-9-8-17(11-18)10-12-6-4-5-7-13(12)14(17)19/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQVPNJTFRKNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.